molecular formula C15H20O2 B1205702 (3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one CAS No. 2221-82-1

(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one

Cat. No. B1205702
CAS RN: 2221-82-1
M. Wt: 232.32 g/mol
InChI Key: XUYAKPXYKQEFPD-SFDCQRBFSA-N
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Description

Beta-Cyclocostunolide is a naphthofuran.

Scientific Research Applications

Chemical Structure and Properties

The compound (3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one is a chemically synthesized derivative of benzofuran. Studies like (Penthala et al., 2014) have explored similar benzofuran derivatives, focusing on their structure and potential chemical reactions, such as intramolecular hydrogen bonding and isomer formations.

Synthetic Applications and Chemical Reactions

Benzofuran derivatives, including the mentioned compound, have been the subject of synthetic chemistry research. For instance, (Watanabe et al., 1987) discusses the transformation of santonin into related lactones using a benzofuran derivative as an intermediate. Similarly, (Keshk, 2004) highlights the synthesis of benzofuranyl-pyran-2-ones, indicating the versatility of benzofuran compounds in synthetic chemistry.

Biological and Pharmacological Research

Research has also explored the biological and pharmacological potentials of benzofuran derivatives. Studies like (Eldehna et al., 2020) investigate benzofuran-based carboxylic acids as inhibitors and antiproliferative agents in breast cancer, demonstrating the compound's relevance in medicinal chemistry. Additionally, (Kenchappa et al., 2017) studies novel benzofuran derivatives for their antifungal and anthelmintic activities.

Chemical Synthesis and Modifications

The synthesis of various derivatives and modifications of benzofuran is a significant area of research. For instance, (Katritzky et al., 2005) describes the synthesis of dimethyl-dioxin-ones, showcasing the diverse synthetic routes available for such compounds. Similarly, (Abdel‐Aziz et al., 2009) focuses on benzofuran-based amidrazones and their antimicrobial activity, indicating the compound's potential in developing new pharmaceuticals.

Further Chemical Transformations and Applications

Research also delves into the transformations and applications of benzofuran derivatives in various fields. For example, (Dobner et al., 2003) explores new lignan and benzofuran derivatives from plant roots, suggesting their natural occurrence and potential in natural product chemistry.

properties

CAS RN

2221-82-1

Product Name

(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15+/m0/s1

InChI Key

XUYAKPXYKQEFPD-SFDCQRBFSA-N

Isomeric SMILES

C[C@]12CCCC(=C)[C@@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3

SMILES

CC12CCCC(=C)C1C3C(CC2)C(=C)C(=O)O3

Canonical SMILES

CC12CCCC(=C)C1C3C(CC2)C(=C)C(=O)O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one
Reactant of Route 2
(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one
Reactant of Route 3
(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one
Reactant of Route 4
(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one
Reactant of Route 5
(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one
Reactant of Route 6
(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one

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